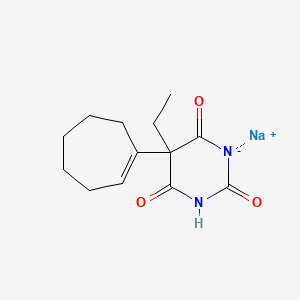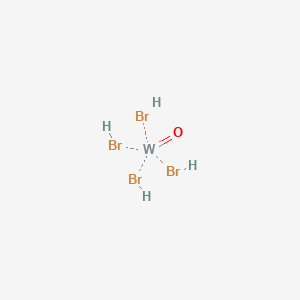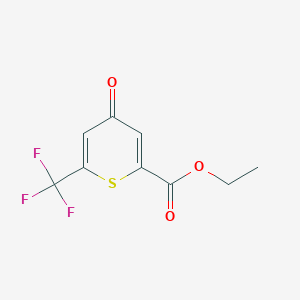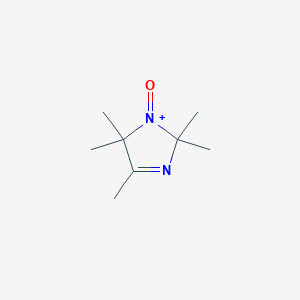
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione, also known as heptabarbital, is a barbiturate derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.294 g/mol . This compound is characterized by its unique structure, which includes a cycloheptene ring and an ethyl group attached to a diazinane-trione core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of cycloheptene with ethyl malonylurea under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . This leads to sedative and hypnotic effects, making it useful in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Pentobarbital: Used for its anesthetic and sedative effects.
Uniqueness
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the cycloheptene ring and ethyl group, which contribute to its distinct chemical and pharmacological properties .
Propriétés
Numéro CAS |
17626-60-7 |
|---|---|
Formule moléculaire |
C13H17N2NaO3 |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1 |
Clé InChI |
WTFUIOZBBSAYJP-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+] |
Numéros CAS associés |
509-86-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
